molecular formula C23H25NO4 B11318704 7-hydroxy-8-(morpholin-4-ylmethyl)-4-phenyl-6-propyl-2H-chromen-2-one

7-hydroxy-8-(morpholin-4-ylmethyl)-4-phenyl-6-propyl-2H-chromen-2-one

Cat. No.: B11318704
M. Wt: 379.4 g/mol
InChI Key: DUOPNEJBYYEMBO-UHFFFAOYSA-N
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Description

7-Hydroxy-8-[(morpholin-4-yl)methyl]-4-phenyl-6-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with hydroxy, morpholin-4-ylmethyl, phenyl, and propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-8-[(morpholin-4-yl)methyl]-4-phenyl-6-propyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method starts with the condensation of 7-hydroxy-4-methylcoumarin with morpholine and formaldehyde under acidic conditions to form the morpholin-4-ylmethyl derivative. This intermediate is then subjected to further reactions to introduce the phenyl and propyl groups, often using Friedel-Crafts alkylation and acylation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-8-[(morpholin-4-yl)methyl]-4-phenyl-6-propyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted chromen-2-one derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-hydroxy-8-[(morpholin-4-yl)methyl]-4-phenyl-6-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s hydroxy and morpholin-4-ylmethyl groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxy-8-[(morpholin-4-yl)methyl]-4-phenyl-6-propyl-2H-chromen-2-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H25NO4

Molecular Weight

379.4 g/mol

IUPAC Name

7-hydroxy-8-(morpholin-4-ylmethyl)-4-phenyl-6-propylchromen-2-one

InChI

InChI=1S/C23H25NO4/c1-2-6-17-13-19-18(16-7-4-3-5-8-16)14-21(25)28-23(19)20(22(17)26)15-24-9-11-27-12-10-24/h3-5,7-8,13-14,26H,2,6,9-12,15H2,1H3

InChI Key

DUOPNEJBYYEMBO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C(=C1O)CN3CCOCC3)OC(=O)C=C2C4=CC=CC=C4

Origin of Product

United States

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